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Compound of Interest

Compound Name: Raltegravir Potassium

Cat. No.: B1684573

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of
Raltegravir Potassium (CAS Registry No.: 871038-72-1), a potent, orally bioavailable HIV-1
integrase strand transfer inhibitor.[1][2] Understanding these characteristics is critical for
researchers working on formulation development, analytical method development, and further
investigation of its therapeutic potential.

Core Physicochemical Properties

Raltegravir Potassium is the potassium salt of Raltegravir.[3] It is classified as a
Biopharmaceutics Classification System (BCS) Class 2 drug, indicating poor solubility and high
permeability.[4] The compound is typically supplied as a white to off-white crystalline solid.[5][6]

Property Value Reference
Chemical Formula C20H20FKN6Os [1][3]
Molecular Weight 482.51 g/mol [11[3]

White to off-white crystalline
Appearance ] [516]1[7]
powder/solid

CAS Number 871038-72-1 [1]
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Solubility Profile

The solubility of Raltegravir is highly dependent on pH, a critical factor for its absorption in the

gastrointestinal tract. Its solubility markedly increases with rising pH due to the deprotonation of

the hydroxyl group on the pyrimidine ring.[8]

Aqueous Solubility

Raltegravir is sparingly soluble in aqueous buffers at lower pH values, with solubility increasing

significantly in neutral to alkaline conditions.[1][8]

Medium / Condition Solubility Reference
Water ~71 mg/mL [4]
Water (with ultrasonic) 25 mg/mL [5]

USP HCI acid buffer (pH 1.2) 0.014 mg/mL

[4]

USP Acetate buffer (pH 4.5) 0.020 mg/mL

[4]

~3mMata 10 mM

pH 5.0 and below )
concentration

[8]

H6.0 3.7mM ata 10 mM
PR S concentration

[8]

Fully soluble ata 10 mM
pH 6.8 and above )
concentration

[8]

1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL

[1]

Organic Solvent Solubility

For research applications, stock solutions are typically prepared in organic solvents.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) ~2 mg/mL to 6 mg/mL [1][5]
Dimethylformamide (DMF) ~1 mg/mL [1]
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lonization and Partitioning

Raltegravir is a weak acid.[9] Its ionization state, and consequently its lipophilicity, is pH-
dependent, which influences its membrane permeability and absorption.

Parameter Value Reference

6.7 (determined by UV
pKa spectroscopy) 6.3 (reported in [41819]
FDA documents)

~1.0 (from pH 1 to 5)
LogP (Octanol/Water) Decreases from 1.06 to -1.29 [9]
(from pH 5to 9)

The apparent partition coefficient (LogP) decreases as the pH increases above the pKa,
reflecting the increased ionization and higher aqueous solubility of the compound.[8][9]

Thermal Properties and Polymorphism

Understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial
for ensuring the stability and consistency of the final drug product.

Property Value Reference

_ _ 155 - 157 °C (with
Melting Point N [51[6][10]
decomposition)

Raltegravir Potassium is known to exist in multiple polymorphic forms, including amorphous,
anhydrous crystalline, and hydrated crystalline states.[11] These different solid forms can vary
in their physical properties, stability, and dissolution rates.[11] For instance, a specific hydrated
polymorphic form (Form IV) has been noted for its excellent long-term stability.[12] Differential
Scanning Calorimetry (DSC) is a key technique for identifying and characterizing these different
forms.[11]

Stability and Storage
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Proper storage is essential to maintain the integrity of Raltegravir Potassium for research use.

Form Storage Condition Duration Reference
Solid (Powder) -20°C > 4 years [1]

+4°C 2 years [5]

In Solvent -80°C 6 months [5]

-20°C 1 month [5]

Aqueous solutions of Raltegravir Potassium are not recommended for storage beyond one
day.[1] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the
UGT1A1 enzyme.[13][14] Forced degradation studies indicate that Raltegravir is susceptible to
degradation under acidic and basic hydrolysis and oxidative stress.[15] However, long-term
stability studies of the drug substance have shown no significant degradation when stored at
25°C/60% RH for 36 months.[16]

Mechanism of Action Pathway

Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle.
It specifically inhibits the strand transfer step, where the enzyme permanently inserts the viral
DNA into the host cell's genome. By blocking this action, Raltegravir prevents the formation of
the HIV provirus, thereby halting viral replication.[2][17]
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Caption: Mechanism of action of Raltegravir Potassium in the HIV replication cycle.

Experimental Protocols

The following sections detail standardized methodologies for determining the key
physicochemical properties of Raltegravir Potassium.
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Determination of Aqueous Solubility (Shake-Flask
Method)

This is the recommended method for determining equilibrium solubility.[18] It involves agitating
an excess amount of the solid drug in a specific medium until equilibrium is reached.

1. Add excess API to
pH buffer (e.g., 1.2, 4.5, 6.8)

4. Separate solid from liquid 5. Collect and dilute 6. Analyze concentration 7. Calculate solubility
(e.g., Centrifuge at 14,000 rpm) the supernatant (Validated HPLC/UV-Vis method) (mg/mL or M)

2. Agitate at constant
temperature (37 + 1°C) & W;‘md'a"" ST
e of the suspension

Click to download full resolution via product page
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Protocol:

o Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) as
recommended by WHO/ICH guidelines.[18]

o Addition of API: Add an excess amount of Raltegravir Potassium to a sealed container with
a known volume of the prepared buffer. The amount should be sufficient to ensure
undissolved solids are present at equilibrium.

o Equilibration: Place the container in a mechanical agitator or shaker bath maintained at a
constant temperature of 37 £ 1 °C. Agitate the suspension for a predetermined time (e.g., 24-
48 hours), sufficient to reach equilibrium.

o Sampling: After equilibration, allow the suspension to settle. Withdraw an aliquot of the
supernatant.

o Separation: Immediately separate the undissolved solids from the liquid phase. This is
typically achieved by centrifugation at high speed or by filtration through a chemically inert
filter (e.g., 0.45 um PTFE).[18]

e Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the
concentration of Raltegravir using a validated analytical method, such as UV-Vis
Spectroscopy or High-Performance Liquid Chromatography (HPLC).
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o Calculation: Calculate the solubility based on the measured concentration and the dilution
factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination of
ionizable drugs.[19][20]

unt 3. Titrate solution with a 4. Record pH after ; !
A . 5. Plot pH versus 6. Determine in flection point 7. pKa = pH at the
—|  standardized titant  [—»{ each incremental addition —»{ }—»{ ) ) °
o @ATIE) o volume of titrant added of the sigmoid curve half-equivalence point

Click to download full resolution via product page
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Protocol:

¢ Instrument Calibration: Calibrate a potentiometer using at least three standard pH buffers
(e.g., pH 4, 7, and 10).[19]

o Sample Preparation: Prepare a solution of Raltegravir Potassium of known concentration
(e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCI).[19][21]

« Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the
calibrated pH electrode.

o Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M HCI for a basic
salt). Add the titrant in small, precise increments and record the pH reading after each
addition, ensuring the reading is stable.[19]

e Analysis: Plot the recorded pH values against the volume of titrant added. The resulting
sigmoid curve will have an inflection point. The pKa is the pH value at the point where 50%
of the substance is neutralized (the half-equivalence point).

Thermal Analysis (Differential Scanning Calorimetry)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://medwinpublishers.com/MACIJ/MACIJ16000127.pdf
https://www.benchchem.com/product/b1684573?utm_src=pdf-body-img
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b1684573?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://bio-protocol.org/exchange/minidetail?id=6292189&type=30
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

DSC is used to determine the melting point and investigate polymorphism by measuring
changes in heat flow as a function of temperature.[22]

1. Calibrate DSC instrument
(e.g., with Indium)

2. Accurately weigh 2-5 mg
of API into an aluminum pan 3. Hermetically seal the pan

4. Place sample pan and an 5. Heat at a constant rate
empty reference pan into the DSC cell (O AT MLy

Nitrogen purge

Click to download full resolution via product page
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Detailed Protocol:

 Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using
certified standards, such as indium.[23]

o Sample Preparation: Accurately weigh a small amount of the Raltegravir Potassium sample
(typically 2-5 mg) into a DSC pan (e.g., aluminum).

o Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an
empty, sealed pan to use as a reference.

o Measurement: Place the sample and reference pans into the DSC cell. Subject the cell to a
controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a
defined temperature range (e.g., 30 °C to 200 °C).[23] The process is carried out under an
inert nitrogen atmosphere.

o Data Analysis: The output is a thermogram plotting heat flow versus temperature. An
endothermic peak indicates melting, and the extrapolated onset of this peak is taken as the
melting point.[24] The presence of other thermal events may indicate polymorphic
transitions, desolvation, or decomposition.

Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are performed to demonstrate the specificity of an analytical
method and to understand the degradation pathways of the API.[25][26]
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Caption: General workflow for a forced degradation stability study.

Detailed Protocol:

o Preparation: Prepare stock solutions of Raltegravir Potassium at a known concentration.

o Stress Application: Subject the API to a series of stress conditions as per ICH guidelines

(Q1A).[15]

o Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCI) and heat (e.g., 80 °C) for a defined

period.[15]

[¢]

o

temperature.[27]

o

Thermal Stress: Expose the solid powder to dry heat.

o

Photolytic Stress: Expose the solution to UV/Visible light.

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) and heat.[15]

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-30% H20:2) at room
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Sample Processing: At appropriate time points, withdraw samples. For hydrolyzed samples,
neutralize them before dilution.

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated
stability-indicating RP-HPLC method. The method must be capable of separating the intact
Raltegravir peak from all potential degradation product peaks.

Evaluation: Assess the results to determine the percentage of degradation. Peak purity
analysis (e.g., using a photodiode array detector) should be performed to confirm that the
parent peak is free from co-eluting degradants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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